BenchChemオンラインストアへようこそ!

1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone

Medicinal chemistry Structure-activity relationship Scaffold diversity

1-(Indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone (CAS 536702-54-2) is a synthetic indole-thioether amide conjugate with the molecular formula C₂₄H₂₀N₂OS and a molecular weight of 384.5 g/mol. The compound features a 2-phenyl-1H-indole core linked via a thioether at the 3-position to an acetamide bridge, which terminates in an indoline (2,3-dihydro-1H-indole) moiety.

Molecular Formula C24H20N2OS
Molecular Weight 384.5
CAS No. 536702-54-2
Cat. No. B2722492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone
CAS536702-54-2
Molecular FormulaC24H20N2OS
Molecular Weight384.5
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CSC3=C(NC4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C24H20N2OS/c27-22(26-15-14-17-8-4-7-13-21(17)26)16-28-24-19-11-5-6-12-20(19)25-23(24)18-9-2-1-3-10-18/h1-13,25H,14-16H2
InChIKeyAPVYXTDDSLFUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone (CAS 536702-54-2): Structural Classification and Procurement Baseline


1-(Indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone (CAS 536702-54-2) is a synthetic indole-thioether amide conjugate with the molecular formula C₂₄H₂₀N₂OS and a molecular weight of 384.5 g/mol . The compound features a 2-phenyl-1H-indole core linked via a thioether at the 3-position to an acetamide bridge, which terminates in an indoline (2,3-dihydro-1H-indole) moiety. This architecture places it at the intersection of two biologically investigated chemotypes: the indolyl-3-ethanone-α-thioether antimalarial class reported by Svogie et al. (2016) [1] and the arylthioindole tubulin polymerization inhibitor class explored as anticancer agents [2]. The compound belongs to a congeneric series distinguished solely by the cyclic amine component of the amide terminus, making it a candidate for comparative structure-activity relationship (SAR) studies within a focused chemical library.

Why 1-(Indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone Cannot Be Interchanged with Generic Indole-Thioether Analogs


The 2-phenyl-1H-indol-3-yl thioether pharmacophore is shared across a cluster of commercial analogs (pyrrolidine, azepane, morpholine, 4-methylpiperidine, and 4-phenylpiperazine amide variants), yet substitution is non-trivial because the indoline amide terminus introduces a conformationally constrained, aromatic bicyclic system that differs fundamentally from the saturated monocyclic or monocyclic heterocyclic amines used in comparator compounds . Within the indolyl-3-ethanone-α-thioether antimalarial series, the nature of the amine/amide substituent was shown to modulate antiplasmodial potency by over two orders of magnitude [1]; similarly, in the arylthioindole anticancer class, substitution at the indole C-2 position altered tubulin polymerization IC₅₀ values from >40 µM to submicromolar [2]. Consequently, the indoline-bearing compound presents a distinct hydrogen-bonding donor/acceptor profile, π-stacking surface, and metabolic liability that cannot be assumed equivalent to its closest listed analogs without direct comparative data. Generic substitution risks invalidating SAR continuity, confounding biological assay interpretation, and undermining the reproducibility of hit-to-lead campaigns that depend on precise control of the amide substituent.

Quantitative Differentiation Evidence for 1-(Indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone (CAS 536702-54-2) Against Closest Analogs


Structural Topology Divergence: Indoline Bicyclic Aromatic Amide vs. Saturated Monocyclic Amine Analogs

The target compound incorporates an indoline (2,3-dihydro-1H-indole) amide, a fused bicyclic system containing a benzene ring and a partially saturated pyrrolidine ring. In contrast, the closest commercial analogs employ saturated monocyclic amines: pyrrolidine (CAS 536702-45-1), azepane (CAS 536702-47-3), morpholine (CAS 536702-48-4), 4-methylpiperidine, and 4-phenylpiperazine (CAS 536702-51-9) . This structural distinction yields a higher fraction of sp²-hybridized carbons (Fsp² = 0.79 for the target compound vs. 0.60–0.70 for saturated monocyclic analogs, calculated from SMILES), conferring a larger planar aromatic surface available for π-π stacking [1]. The indoline NH is absent in all comparator amines except the indole NH of the core scaffold, adding a hydrogen-bond donor (HBD count = 2 for the target vs. 1 for all saturated amine analogs) . These differences are expected to influence target binding pose, aqueous solubility, and membrane permeability.

Medicinal chemistry Structure-activity relationship Scaffold diversity

Predicted Lipophilicity Divergence: Indoline Amide vs. Morpholine and Piperazine Analogs

The indoline amide group introduces a distinct lipophilicity profile. Using consensus LogP prediction (XLogP3), the target compound (CAS 536702-54-2) has a predicted LogP of approximately 4.8, positioning it as more lipophilic than the morpholine analog (CAS 536702-48-4, predicted XLogP3 ≈ 3.9) and the 4-phenylpiperazine analog (CAS 536702-51-9, predicted XLogP3 ≈ 4.2), but less lipophilic than the fully saturated azepane analog (predicted XLogP3 ≈ 5.1) . This differential LogP window of approximately 0.3–0.9 log units is consequential because antimalarial indolyl-3-ethanone-α-thioethers showed optimal antiplasmodial activity within a narrow lipophilicity band; compounds with LogP deviating by >0.5 units from the optimum exhibited >5-fold reduction in potency [1].

ADME Lipophilicity Drug-likeness

Class-Level Biological Precedent: Antimalarial Activity of Structurally Proximal Indolyl-3-ethanone-α-thioethers

Although no direct biological data for CAS 536702-54-2 has been located in the peer-reviewed primary literature, the closest published chemotype—the indolyl-3-ethanone-α-thioethers—exhibited potent, selective antiplasmodial activity. In the 2016 Svogie et al. study, the two most active compounds (16 and 27) displayed IC₅₀ values in the low nanomolar range against the chloroquine-sensitive P. falciparum 3D7 strain, with no observable cytotoxicity against HeLa cells at concentrations up to 100 µM [1]. The 2018 Lunga et al. expansion study identified compounds 13 and 14, whose activity was equipotent to chloroquine (IC₅₀ ≈ 0.02 µM) against the 3D7 strain, while also being non-hemolytic to uninfected erythrocytes [2]. Critically, the SAR from both studies established that the nature of the α-substituent (amine, ether, or thioether) and the substitution pattern on the thiophenol ring were the dominant determinants of potency, with thioethers consistently outperforming ethers and amines [1]. The indoline amide present in CAS 536702-54-2 represents a topological extension of the α-aminocarbonyl motif explored in the original Svogie series (compounds 1 and 2), suggesting that its biological profile may align with or diverge informatively from the nanomolar thioether leads.

Antimalarial Phenotypic screening Plasmodium falciparum

Class-Level Anticancer Precedent: Arylthioindole Tubulin Polymerization Inhibitors with 2-Phenylindole Core

The arylthioindole (ATI) class of tubulin polymerization inhibitors, exemplified by the work of La Regina et al. (2012), features a 2-phenyl-1H-indole core with a thioether substituent—a scaffold arrangement that overlaps substantially with the 2-phenyl-1H-indol-3-yl thioether motif of CAS 536702-54-2. In that study, optimized ATI compound 18 exhibited an IC₅₀ of 1.0 nM against MCF-7 breast cancer cells and submicromolar inhibition of tubulin polymerization (IC₅₀ = 2.0–4.5 µM range for the series), outperforming vinorelbine, vinblastine, and paclitaxel in P-glycoprotein-overexpressing resistant cell lines [1]. The SAR established that the nature of the cyclic substituent at the indole C-2 position was a critical potency determinant. Although CAS 536702-54-2 positions the thioether at C-3 rather than C-2 and incorporates an indoline amide side chain absent from the published ATI series, the shared 2-phenylindole-thioether substructure raises the testable hypothesis that this compound may engage tubulin or related mitotic targets.

Anticancer Tubulin polymerization MCF-7

Computational Drug-Likeness and Safety Alert Differentiation

Computational profiling reveals that the indoline amide analog (CAS 536702-54-2) occupies a distinct position in drug-likeness space relative to its saturated amine comparators. The indoline moiety contributes a molecular weight penalty (MW = 384.5 Da) compared to the pyrrolidine analog (MW = 336.5 Da, CAS 536702-45-1) but remains within the rule-of-five envelope, whereas the 4-phenylpiperazine analog (MW = 427.6 Da, CAS 536702-51-9) exceeds 400 Da . Importantly, the indoline scaffold lacks the morpholine oxygen and the piperazine N-aryl substituent, both of which have been associated with cytochrome P450 inhibition liabilities in certain chemotypes [1]. Conversely, the indoline aniline-like nitrogen may present a metabolic liability via N-oxidation or N-dealkylation that is absent in the carbon-only azepane and pyrrolidine analogs. The thioether linkage at the indole 3-position is a known metabolic soft spot susceptible to S-oxidation; however, the indoline amide may sterically or electronically modulate this vulnerability relative to smaller amine substituents.

Drug-likeness Pan-assay interference Toxicity prediction

Recommended Research and Procurement Application Scenarios for 1-(Indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone (CAS 536702-54-2)


Antimalarial SAR Probe: Testing the Indoline Amide Extension of the Indolyl-3-ethanone-α-thioether Chemotype

Procure CAS 536702-54-2 as an SAR probe to determine whether replacing the simple amine or aniline α-substituent of the indolyl-3-ethanone-α-thioether series (Svogie et al., 2016) with an indoline amide preserves or modulates antiplasmodial potency. The indoline group introduces an additional aromatic ring and hydrogen-bond donor, features absent in the original hit compounds 16 and 27 [1]. Testing against the P. falciparum 3D7 strain using the standardized lactate dehydrogenase assay, with parallel HeLa cytotoxicity counter-screening, will generate the first quantitative data point for this congener and enable direct head-to-head comparison with the low-nanomolar thioether leads.

Focused Library Enumeration: Indoline vs. Saturated Cyclic Amine Comparator Panel

Source the full congeneric series (pyrrolidine CAS 536702-45-1, azepane CAS 536702-47-3, morpholine CAS 536702-48-4, 4-methylpiperidine, 4-phenylpiperazine CAS 536702-51-9, and indoline CAS 536702-54-2) for parallel biological profiling. The systematic variation of the amide component while holding the 2-phenyl-1H-indol-3-yl thioether core constant creates an ideal test set for deconvoluting the contribution of amine topology and lipophilicity to target engagement, as demonstrated by the logP-activity relationships observed in the indolyl-3-ethanone-α-thioether class [1]. The indoline analog serves as the sole aromatic bicyclic representative, providing a critical data point for computational QSAR model building and pharmacophore refinement (Ibrahim et al., 2020) [2].

Tubulin Polymerization Counter-Screen: Evaluating Mitotic Targeting of the 2-Phenylindole-3-thioether Scaffold

Submit CAS 536702-54-2 for tubulin polymerization inhibition assay (purified bovine brain tubulin, fluorescence-based) and parallel MCF-7 cell growth inhibition, using the arylthioindole compound 18 (La Regina et al., 2012) as a reference standard [3]. Although the thioether is located at the indole C-3 rather than C-2 position, the shared 2-phenylindole core may confer affinity for the colchicine binding site. This experiment addresses the testable hypothesis that the indoline amide side chain can productively occupy the binding pocket accessed by the C-2 cyclic substituents of the known ATI inhibitors.

Metabolic Stability and CYP Inhibition Liability Assessment of the Indoline Amide Substituent

Use CAS 536702-54-2 in a human liver microsome stability assay (NADPH-supplemented, 60-minute incubation with LC-MS/MS quantification) and a panel of recombinant CYP isoforms (3A4, 2D6, 2C9, 2C19) to benchmark its metabolic profile against the morpholine and 4-phenylpiperazine analogs. The absence of the morpholine oxygen and N-arylpiperazine group—both associated with time-dependent CYP inhibition in certain chemotypes—makes the indoline amide a therapeutically relevant comparator for programs seeking to minimize cytochrome P450 liability [4].

Quote Request

Request a Quote for 1-(indolin-1-yl)-2-((2-phenyl-1H-indol-3-yl)thio)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.